1-(4-methoxyphenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxamide
Description
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[(4-propan-2-ylphenyl)methyl]pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)17-6-4-16(5-7-17)13-23-22(26)18-12-21(25)24(14-18)19-8-10-20(27-3)11-9-19/h4-11,15,18H,12-14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYDKPKAMNUENR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Analogous Compounds
The following analysis compares the target compound with structurally similar pyrrolidine-3-carboxamide derivatives, focusing on substituent variations and their implications.
Substituent Variations on the Aromatic Ring
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group in the target compound (electron-donating) contrasts with halogenated derivatives (e.g., 4-F in , 3-Cl in ), which may enhance receptor binding but reduce solubility.
Variations in the N-Substituent
Key Observations :
- Heterocyclic vs. Aromatic N-Substituents : Pyridine () or thiophene-pyrazine () substituents introduce heteroatoms, enabling hydrogen bonding or metal coordination, unlike the purely aromatic isopropylbenzyl group in the target.
- Hydrophilicity : Hydroxy-containing substituents () may improve aqueous solubility compared to the hydrophobic isopropylbenzyl group.
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : The isopropylbenzyl group in the target compound (logP ~3.5 estimated) contrasts with pyridinyl (logP ~2.8 in ) or coumarin-containing derivatives (logP ~4.0 in ), affecting membrane permeability and CYP450 metabolism.
Méthodes De Préparation
Cyclization via Michael Addition
A widely utilized method involves the reaction of N-(4-methoxyphenyl)propiolamide with 2-bromo-propanedioic acid diethyl ester under basic conditions. This step forms the pyrrolinone ring, which is subsequently hydrogenated to yield the saturated pyrrolidine.
Procedure:
-
N-(4-Methoxyphenyl)propiolamide (1.0 equiv) and 2-bromo-propanedioic acid diethyl ester (1.2 equiv) are combined in dry DMF with sodium hydride (NaH, 2.0 equiv) at 0°C.
-
The mixture is stirred at room temperature for 12 hours, yielding 1-(4-methoxyphenyl)-5-oxo-3-(propiolamido)pyrrolidine-2,2-dicarboxylic acid diethyl ester as a yellow oil (Yield: 49%).
-
Hydrogenation : The pyrrolinone intermediate is treated with 10% Pd/C under H₂ (50 psi) in ethanol at 25°C for 6 hours, affording 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid diethyl ester (Yield: 85%).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C (room temperature) |
| Catalyst | 10% Pd/C |
| Solvent | Ethanol |
| Yield (Cyclization) | 49% |
| Yield (Hydrogenation) | 85% |
Ester Hydrolysis
The diethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH:
-
The ester (1.0 equiv) is refluxed with 2N NaOH (3.0 equiv) in methanol/water (3:1) for 4 hours.
-
Acidification with HCl (1N) precipitates 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Yield: 93%).
Characterization (Intermediate A):
-
¹H-NMR (CDCl₃) : δ 2.35 (1H, dd, J = 17.0, 9.0 Hz), 2.80 (3H, s), 3.65–3.80 (1H, m), 4.31 (1H, d, J = 17.4 Hz), 7.30–7.55 (5H, m).
-
Molecular Formula : C₁₃H₁₅NO₄.
Synthesis of Intermediate B: 4-Isopropylbenzylamine
Reduction of 4-Isopropylbenzonitrile
4-Isopropylbenzylamine is prepared via catalytic hydrogenation of 4-isopropylbenzonitrile :
-
4-Isopropylbenzonitrile (1.0 equiv) is dissolved in methanol with Raney Ni (10% w/w).
-
Hydrogen gas is introduced at 50 psi and 60°C for 8 hours, yielding 4-isopropylbenzylamine (Yield: 88%).
Characterization (Intermediate B):
-
Boiling Point : 98–100°C at 15 mmHg.
-
¹H-NMR (CDCl₃) : δ 1.25 (6H, d, J = 6.8 Hz), 2.90–3.00 (1H, m), 3.85 (2H, s), 7.20–7.40 (4H, m).
Amide Coupling: Final Step
The carboxylic acid (Intermediate A) is activated and coupled with 4-isopropylbenzylamine (Intermediate B) using ethyl chloroformate and triethylamine (TEA) :
Procedure:
-
Activation : Intermediate A (1.0 equiv) is dissolved in THF under N₂. TEA (1.5 equiv) and ethyl chloroformate (1.2 equiv) are added at −15°C, forming the mixed anhydride.
-
Coupling : A solution of Intermediate B (1.1 equiv) in THF is added dropwise. The reaction is stirred at −10°C for 1 hour and then at room temperature for 12 hours.
-
Workup : The mixture is diluted with ethyl acetate, washed with brine, and dried over MgSO₄. Purification by silica gel chromatography (EtOAc/hexane, 1:1) affords the title compound (Yield: 78%).
Characterization (Final Product):
-
Melting Point : 162–164°C.
-
¹H-NMR (DMSO-d₆) : δ 1.20 (6H, d, J = 6.9 Hz), 2.30–2.50 (2H, m), 2.78 (3H, s), 3.70–3.85 (1H, m), 4.40 (2H, s), 6.90–7.50 (8H, m).
-
Molecular Formula : C₂₀H₂₄N₂O₃.
Alternative Synthetic Routes
Solid-Phase Synthesis
A modified protocol involves anchoring the pyrrolidine core to Wang resin, followed by sequential coupling of 4-methoxyphenyl and 4-isopropylbenzyl groups. This method, though less common, offers advantages in purification and scalability.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Michael Addition | High yield (85%), scalable | Requires Pd/C hydrogenation step |
| Enantioselective | Controls stereochemistry | Complex catalysts, higher cost |
| Solid-Phase | Ease of purification | Lower yields (~60%) |
Q & A
Q. What are the key synthetic routes for 1-(4-methoxyphenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}pyrrolidine-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrrolidine ring via cyclization of a 1,4-diketone or amino alcohol precursor under acidic or basic conditions .
- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling .
- Step 3 : Amide bond formation between the pyrrolidine carboxylic acid and 4-(propan-2-yl)benzylamine using coupling agents like EDCl/HOBt . Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification via column chromatography .
Q. How is the compound characterized structurally?
Key analytical techniques include:
- NMR Spectroscopy : and NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, pyrrolidine carbonyl at ~170 ppm) .
- IR Spectroscopy : Stretching frequencies for amide (1650–1680 cm) and ketone (1720–1750 cm) groups .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 381.18) .
- X-ray Crystallography (if available): Resolves stereochemistry and confirms crystal packing .
Q. What preliminary biological assays are recommended for this compound?
Initial screens focus on:
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Solubility and Stability : HPLC analysis in PBS (pH 7.4) and simulated gastric fluid to assess pharmacokinetic potential .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved?
Discrepancies in yields (e.g., 40% vs. 65%) may arise from:
- Substituent Effects : Electron-donating groups (e.g., methoxy) vs. steric hindrance from isopropyl groups altering reaction kinetics .
- Optimization Strategies :
Q. What mechanistic insights explain the compound’s reactivity in amide bond formation?
The carboxamide group’s electrophilicity is influenced by:
- Electronic Effects : Electron-withdrawing substituents on the phenyl ring increase carbonyl reactivity, facilitating nucleophilic attack by the benzylamine .
- Steric Factors : Bulky substituents (e.g., isopropyl) may slow reaction rates, necessitating longer reaction times or elevated temperatures . Computational studies (DFT) can model transition states and predict regioselectivity .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus on modifying:
- Pyrrolidine Core : Introduce methyl groups at C2/C4 to probe steric effects on target binding .
- Aromatic Substituents : Replace methoxy with halogens (e.g., F, Cl) to assess electronic impacts on bioactivity .
- Amide Linker : Compare carboxamide with sulfonamide or urea analogs . Assay Design : Use standardized panels (e.g., NCI-60 for anticancer activity) and molecular docking against crystallized protein targets (e.g., EGFR kinase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
